molecular formula C12H14N2OS2 B4413390 3-allyl-5,6-dimethyl-2-(methylthio)thieno[2,3-d]pyrimidin-4(3H)-one

3-allyl-5,6-dimethyl-2-(methylthio)thieno[2,3-d]pyrimidin-4(3H)-one

Cat. No. B4413390
M. Wt: 266.4 g/mol
InChI Key: KMTRDUWYQIUEPY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of thieno[2,3-d]pyrimidin-4(3H)-ones typically involves multi-step reactions. A green, one-step synthesis approach has been developed that uses a catalytic four-component reaction involving ketones, ethyl cyanoacetate, S8, and formamide. This method is characterized by step economy, reduced catalyst loading, and easy purification, making it an efficient route to access this class of compounds (Shi et al., 2018).

Mechanism of Action

While the mechanism of action for “3-allyl-5,6-dimethyl-2-(methylthio)thieno[2,3-d]pyrimidin-4(3H)-one” is not specifically mentioned, thieno[2,3-d]pyrimidines have been found to exhibit a wide range of pharmacological activities . For example, some derivatives of thieno[2,3-d]pyrimidine-4-carboxylic acid have been used as intermediates in the synthesis of GABA B receptor modulators, potentially useful for the treatment of central nervous system disorders .

Future Directions

The future directions in the research of thieno[2,3-d]pyrimidines could involve the development of more efficient synthesis methods, the exploration of their pharmacological activities, and their potential applications in the treatment of various diseases .

properties

IUPAC Name

5,6-dimethyl-2-methylsulfanyl-3-prop-2-enylthieno[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2OS2/c1-5-6-14-11(15)9-7(2)8(3)17-10(9)13-12(14)16-4/h5H,1,6H2,2-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMTRDUWYQIUEPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=C1C(=O)N(C(=N2)SC)CC=C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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